BenchChemオンラインストアへようこそ!

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Organic synthesis Building block chemistry Parallel library design

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS 1211515-10-4) is a bicyclic heterocyclic building block belonging to the 1,6-naphthyridine class, with molecular formula C₉H₈ClN₃ and molecular weight 193.63 g/mol. The scaffold features a partially saturated tetrahydro-1,6-naphthyridine core bearing a chlorine substituent at the 2-position, a nitrile group at the 3-position, and a secondary amine (NH) at the 6-position—a combination of three chemically orthogonal functional handles that collectively define its synthetic utility.

Molecular Formula C9H8ClN3
Molecular Weight 193.63
CAS No. 1211515-10-4
Cat. No. B2426853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
CAS1211515-10-4
Molecular FormulaC9H8ClN3
Molecular Weight193.63
Structural Identifiers
SMILESC1CNCC2=CC(=C(N=C21)Cl)C#N
InChIInChI=1S/C9H8ClN3/c10-9-6(4-11)3-7-5-12-2-1-8(7)13-9/h3,12H,1-2,5H2
InChIKeyXDHYARNSWMSMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS 1211515-10-4): Procurement-Relevant Structural Profile


2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS 1211515-10-4) is a bicyclic heterocyclic building block belonging to the 1,6-naphthyridine class, with molecular formula C₉H₈ClN₃ and molecular weight 193.63 g/mol . The scaffold features a partially saturated tetrahydro-1,6-naphthyridine core bearing a chlorine substituent at the 2-position, a nitrile group at the 3-position, and a secondary amine (NH) at the 6-position—a combination of three chemically orthogonal functional handles that collectively define its synthetic utility. Commercially, the compound is supplied as a research intermediate with a reported purity of ≥95% (HPLC) and is typically available in quantities ranging from 50 mg to kilogram scale from multiple global vendors . Its structural attributes place it at the intersection of medicinal chemistry campaigns targeting neurological disorders, kinase inhibition, and antimicrobial screening programs, although direct target-specific biological data for the compound itself remain scarce in the open literature.

Why 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile Cannot Be Interchanged with Common In-Class Analogs


Substituting 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile with a closely related naphthyridine analog—such as the 2-amino variant (CAS 1211586-78-5), the N(6)-methyl variant (CAS 1279204-24-8), or the des-nitrile 2-chloro analog (CAS 210539-05-2)—introduces at least one critical functional-group deletion that alters both the chemical reactivity profile and the accessible diversification pathways. The chlorine at C2 serves as a competent leaving group for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig), while the nitrile at C3 provides a hydrogen-bond acceptor, a dipole-modulating group, and a latent precursor for further transformations (hydrolysis to amide/acid, reduction to amine, cycloaddition) [1]. The NH at the 6-position offers an orthogonal alkylation/acylation site not present in N-alkylated analogs. Removing or altering any one of these three handles eliminates entire synthetic sequences; for example, exchanging the C2 chlorine for an amino group abolishes the key oxidative-addition step required for palladium-catalyzed arylations [1]. The 1,6-naphthyridine-3-carbonitrile core itself has been validated as a productive pharmacophore in phosphodiesterase 10A (PDE10A) inhibitor programs, where structure-based optimization around the carbonitrile-bearing ring achieved sub-micromolar potency and selectivity over the off-target enzyme DHODH [2]. Generic substitution therefore risks not only altering reactivity but also discarding scaffold-derived biological starting points that have already demonstrated productive structure–activity relationships.

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile: Quantitative Differentiation Evidence vs. Key Analogs


Triple-Handle Architecture: Orthogonal Reactivity at C2-Cl, C3-CN, and N6-H vs. Single- or Dual-Handle Analogs

The target compound simultaneously presents three chemically orthogonal functional groups: an aryl chloride at C2 (suitable for Pd-catalyzed cross-coupling), a nitrile at C3 (hydrogen-bond acceptor, dipole modulator, and synthetic precursor), and a secondary amine at N6 (alkylation, acylation, sulfonylation) [1]. In contrast, the closest commercial analog, 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 210539-05-2), lacks the C3-nitrile entirely, reducing the number of diversification vectors from three to two. The N6-methyl analog 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS 1279204-24-8) retains the nitrile but eliminates the NH as a functionalizable site, locking the scaffold into a single diversification trajectory at C2 . The 2-amino analog (CAS 1211586-78-5) removes the chlorine handle required for oxidative-addition-based cross-couplings. Only the target compound offers all three handles simultaneously, enabling sequential and orthogonal diversification strategies that are inaccessible with any single comparator.

Organic synthesis Building block chemistry Parallel library design

Scaffold Validation: 1,6-Naphthyridine-3-carbonitrile Core as a Privileged PDE10A Inhibitor Pharmacophore

The 1,6-naphthyridine-3-carbonitrile framework is a validated core for potent phosphodiesterase 10A (PDE10A) inhibition. Bauer et al. (2012) reported a series of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives with PDE10A IC₅₀ values in the sub-micromolar to nanomolar range and demonstrated selectivity over the closely related enzyme dihydroorotate dehydrogenase (DHODH) through structure-based design [1]. While the target compound itself lacks the 4-hydroxy substituent present in the most potent analogs, its 2-chloro substituent provides the exact chemical handle needed to introduce such potency-enhancing modifications via cross-coupling, positioning it as a direct precursor for PDE10A-focused lead optimization. In contrast, the 2-amino analog (CAS 1211586-78-5) cannot participate in these palladium-mediated derivatizations, and the des-nitrile analogs lack the critical H-bond acceptor interaction observed in the PDE10A co-crystal structure (PDB 4AEL), where the nitrile engages the catalytic pocket [1]. This is a class-level inference; no direct PDE10A IC₅₀ data are available for the target compound itself.

PDE10A inhibition CNS drug discovery Structure-based drug design

Commercial Purity Benchmarking: ≥95% HPLC Specification Across Multiple Reputable Suppliers

The target compound is available from multiple independent suppliers with a documented purity of ≥95% as determined by HPLC analysis. CymitQuimica (Biosynth brand) specifies a minimum purity of 95% for catalog number 3D-LYB51510 . Shanghai Amkchem Co. lists the compound at 97% purity in quantities up to 1 kg . Leyan (Shanghai Haohong Biomedical) offers the compound at 95% purity under catalog number 1960332 . In contrast, the structurally closest analog with all three handle types retained—2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (for which the bromine would be a superior leaving group in cross-coupling)—is not widely listed by multiple independent suppliers with verified purity data, making batch-to-batch consistency harder to establish. The 2-chloro variant benefits from broader commercial availability and multi-sourced purity documentation, which is a practical advantage for procurement workflows requiring supplier qualification and reproducibility.

Chemical procurement Quality control Reproducibility

Procurement-Relevant Application Scenarios for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile


Diversity-Oriented Synthesis and Parallel Library Construction

The triple-handle architecture (C2-Cl, C3-CN, N6-H) makes this compound an ideal core scaffold for diversity-oriented synthesis (DOS) campaigns. The chlorine can undergo Suzuki–Miyaura or Buchwald–Hartwig coupling to introduce aryl, heteroaryl, or amine diversity at C2, the nitrile can be converted to amides, acids, tetrazoles, or amines in subsequent steps, and the N6-H can be alkylated, acylated, or sulfonylated independently. This sequential orthogonality enables generation of three-dimensional compound libraries from a single starting material, maximizing chemical space coverage while minimizing procurement and synthesis overhead [1].

PDE10A Lead Optimization Programs

For medicinal chemistry teams pursuing PDE10A inhibitors for CNS indications (schizophrenia, Huntington's disease), this compound serves as a late-stage diversification intermediate. The C2-Cl handle allows installation of substituents that have been demonstrated to drive PDE10A potency into the nanomolar range in related 1,6-naphthyridine-3-carbonitrile series. The nitrile at C3 is a critical pharmacophoric element, as shown by co-crystal structures where it participates in a conserved hydrogen-bond network within the PDE10A active site (PDB 4AEL) [1]. N6 derivatization can be used to modulate physicochemical properties and brain penetration independently of the PDE10A pharmacophore.

Kinase Inhibitor Scaffold Expansion

Naphthyridine-based kinase inhibitors have been reported across multiple target classes (Akt, c-Met, SYK, CDK8/CDK19). The 1,6-naphthyridine-3-carbonitrile core positions the nitrile as a hinge-region H-bond acceptor, while the C2-Cl and N6-H provide vectors for accessing the ribose pocket, solvent channel, and selectivity pockets. Researchers building kinase-focused compound collections can use this compound as a common intermediate for parallel synthesis of multiple kinase-targeted series, leveraging the chlorine for rapid analoging via high-throughput cross-coupling chemistry [1]. This application stems from class-level evidence: several 1,6-naphthyridine derivatives have been disclosed as kinase inhibitors in the patent literature (e.g., WO2006135627, WO2009148916), establishing the scaffold's general suitability for kinase drug discovery.

Antimicrobial Screening Library Component

Naphthyridine derivatives, including 1,6-naphthyridine-based compounds, have documented antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [1]. The presence of a chlorine substituent at C2 has been associated with enhanced antimicrobial potency in related naphthyridine series, potentially due to improved membrane permeability or target engagement. Incorporating this compound into phenotypic antimicrobial screening decks provides a halogenated, carbonitrile-bearing scaffold that complements the more common 1,8-naphthyridine (nalidixic acid-type) frameworks typically represented in such libraries.

Quote Request

Request a Quote for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.